molecular formula C15H14N2O B1211586 9-Ethyl-3-carbazolecarboxaldehyde oxime CAS No. 122497-48-7

9-Ethyl-3-carbazolecarboxaldehyde oxime

Cat. No.: B1211586
CAS No.: 122497-48-7
M. Wt: 238.28 g/mol
InChI Key: FTCBKTWYMQRPFV-UHFFFAOYSA-N
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Description

The Strategic Significance of Carbazole (B46965) Scaffolds in Advanced Organic Materials Science

The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, serves as a privileged structural unit in the development of high-performance organic materials. researchgate.net Its rigid and planar structure, combined with its electron-rich nature, imparts excellent thermal stability and charge-transport properties. These characteristics make carbazole derivatives highly sought after for applications in optoelectronics. rsc.org

Carbazole-based compounds are integral to the fabrication of organic light-emitting diodes (OLEDs), where they can function as host materials, hole-transporting layers, or emissive components. nih.gov The nitrogen atom in the carbazole ring provides a site for functionalization, allowing chemists to fine-tune the electronic and photophysical properties of the molecule. For instance, attaching different functional groups to the carbazole nitrogen (like the ethyl group in the target compound) or to the aromatic rings can alter the emission color, quantum yield, and charge-carrier mobility. rsc.orgnih.gov Furthermore, the fluorescent nature of the carbazole skeleton makes it a fundamental component in the design of specialized dyes and polymers. researchgate.net

Overview of Oxime Functionality in Synthetic Chemistry and Material Engineering

The oxime functional group (C=N-OH) is a versatile tool in both synthetic chemistry and material engineering. Formed through the condensation reaction of an aldehyde or ketone with hydroxylamine, oximes serve as crucial intermediates and functional components in their own right. In materials science, a particularly important class of derivatives is the oxime esters (C=N-O-R).

The significance of oxime esters is pronounced in the field of photopolymerization. researchgate.netresearchgate.net The N-O bond within the oxime ester moiety possesses a relatively low bond dissociation energy, making it susceptible to cleavage upon exposure to light. researchgate.net This photocleavage generates highly reactive free radicals, which can initiate polymerization reactions. This property is exploited in the development of photoinitiators—compounds that trigger the hardening of resins and monomers under light, a process critical for 3D printing, coatings, and dental materials. researchgate.netrsc.org Researchers have successfully developed efficient photoinitiators based on carbazole-oxime ester structures that are sensitive to various light sources, including visible light LEDs and even sunlight. researchgate.netrsc.org

Positioning of 9-Ethyl-3-carbazolecarboxaldehyde Oxime within Current Academic Investigations

Direct and extensive research literature focusing solely on this compound is limited. Instead, its scientific importance is primarily understood through its role as a direct synthetic precursor to more complex, functional molecules. Its parent compound, 9-Ethyl-9H-carbazole-3-carbaldehyde , has been successfully synthesized and characterized, with its crystal structure being a subject of academic study. researchgate.net Research has also been conducted on this aldehyde for potential biological applications. nih.gov

The conversion of 9-Ethyl-9H-carbazole-3-carbaldehyde to its corresponding oxime is a standard chemical transformation. The resulting This compound is therefore positioned as a key intermediate for creating advanced materials. Based on extensive research into related structures, its primary academic interest lies in its potential for further conversion into carbazole-based oxime ester photoinitiators. researchgate.netresearchgate.netrsc.org The combination of the robust, electronically active 9-ethylcarbazole (B1664220) core with the photoreactive oxime functionality makes it an ideal building block for developing next-generation light-sensitive materials. researchgate.net

Research Findings and Data

While specific experimental data for the title oxime is not widely published, detailed crystallographic data for its direct precursor, 9-Ethyl-9H-carbazole-3-carbaldehyde, provides foundational information for understanding the molecular geometry.

Synthesis Pathway

The synthesis of this compound follows a standard chemical reaction from its aldehyde precursor.

ReactantReagentProduct
9-Ethyl-9H-carbazole-3-carbaldehydeHydroxylamine (NH₂OH)This compound

This table illustrates the conceptual synthesis pathway.

Crystallographic Data for Precursor: 9-Ethyl-9H-carbazole-3-carbaldehyde

The structural properties of the aldehyde precursor have been determined by single-crystal X-ray diffraction, providing insight into the molecular framework from which the oxime is derived. researchgate.net

ParameterValue
Chemical FormulaC₁₅H₁₃NO
Molecular Weight223.26
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.6523 (10)
b (Å)8.2312 (6)
c (Å)13.8005 (12)
β (°)104.387 (1)
Volume (ų)1172.10 (17)
Z (molecules/unit cell)4
Density (calculated) (Mg m⁻³)1.265

Data sourced from Yuan et al., 2010. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-17-14-6-4-3-5-12(14)13-9-11(10-16-18)7-8-15(13)17/h3-10,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCBKTWYMQRPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NO)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354874
Record name 9H-Carbazole-3-carboxaldehyde, 9-ethyl-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122497-48-7
Record name 9H-Carbazole-3-carboxaldehyde, 9-ethyl-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 9 Ethyl 3 Carbazolecarboxaldehyde Oxime

Synthesis of 9-Ethyl-3-carbazolecarboxaldehyde: Advanced Vilsmeier-Haack Approaches and Optimizations

The introduction of a formyl (-CHO) group onto the carbazole (B46965) ring is most effectively achieved via the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.net The carbazole moiety, with its electron-donating nitrogen atom, is highly activated towards electrophilic substitution, making it an ideal substrate for this reaction. nih.gov

The classical Vilsmeier-Haack reaction employs phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to generate the active electrophile, a chloromethyliminium salt known as the Vilsmeier reagent. nih.govchemistrysteps.com This reagent then attacks the electron-rich C-3 position of the 9-ethylcarbazole (B1664220) ring. The resulting iminium salt intermediate is subsequently hydrolyzed to yield the desired aldehyde, 9-Ethyl-3-carbazolecarboxaldehyde. chemistrysteps.com A typical laboratory-scale synthesis involves dissolving 9-ethyl-9H-carbazole in DMF, cooling the mixture, and slowly adding a solution of POCl₃ in DMF. nih.gov After an extended stirring period, the reaction is quenched in ice water, and the product is isolated through extraction and recrystallization, often achieving high yields. nih.gov

Table 1: Typical Vilsmeier-Haack Reaction Conditions for 9-Ethyl-3-carbazolecarboxaldehyde

Parameter Condition Source
Substrate 9-Ethyl-9H-carbazole nih.gov
Reagents Phosphoryl chloride (POCl₃), N,N-dimethylformamide (DMF) nih.gov
Temperature Cooled to 273 K (0 °C) during addition nih.gov
Reaction Time 10 hours nih.gov
Workup Poured into ice water, extracted with chloroform nih.gov
Purification Recrystallization from ethanol (B145695) nih.gov

| Reported Yield | 85% | nih.gov |

While effective, the traditional Vilsmeier-Haack reaction's reliance on stoichiometric amounts of hazardous reagents like POCl₃ has prompted the development of advanced and more sustainable approaches. orgsyn.org Catalytic versions of the reaction have emerged, aiming to minimize waste and improve safety. orgsyn.orgorgsyn.org One such innovation involves a catalytic cycle based on phosphine oxides, such as 3-methyl-1-phenyl-2-phospholene 1-oxide, which enables the reaction to proceed with only a catalytic amount of the phosphorus species. orgsyn.orgorgsyn.org Another green alternative focuses on the preparation of the Vilsmeier reagent itself. By using phthaloyl dichloride with DMF, the Vilsmeier reagent can be generated while producing phthalic anhydride as a byproduct, which can be easily recovered by filtration. scirp.org These catalytic and alternative reagent strategies represent significant optimizations toward a more environmentally benign formylation of carbazoles.

Formation of the Oxime Moiety: Controlled Oximation Reactions and Mechanistic Considerations

The conversion of 9-Ethyl-3-carbazolecarboxaldehyde to its corresponding oxime is a classic condensation reaction. wikipedia.org Oximes are typically synthesized by reacting an aldehyde or a ketone with hydroxylamine (NH₂OH), often in the form of its hydrochloride salt (NH₂OH·HCl) in a weakly acidic medium. wikipedia.orgbyjus.com

The mechanism of oxime formation is a well-established two-stage process involving nucleophilic addition followed by elimination. nih.gov

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. nih.govyoutube.com The nucleophilicity of the nitrogen is enhanced by the adjacent oxygen atom, an example of the alpha effect. chemtube3d.com This step forms a tetrahedral addition intermediate, often referred to as a hemiaminal or carbinolamine. nih.gov

Dehydration: The hemiaminal intermediate is unstable and undergoes acid-catalyzed dehydration. nih.gov Protonation of the hydroxyl group makes it a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable carbon-nitrogen double bond (C=N) characteristic of the oxime moiety. nih.govchemtube3d.com

The reaction is pH-dependent; it requires acid for catalysis but too much acid will protonate the hydroxylamine, rendering it non-nucleophilic. Therefore, controlled conditions are necessary for optimal yields. Due to the C=N double bond, aldoximes like 9-Ethyl-3-carbazolecarboxaldehyde oxime can exist as two geometric stereoisomers, designated as syn and anti (or E and Z). wikipedia.orgchemtube3d.com The specific isomer formed can sometimes be influenced by the reaction conditions.

Table 2: General Parameters for Oxime Synthesis

Step Description Key Reagents/Conditions Source
1. Reactants Condensation of an aldehyde with hydroxylamine. Aldehyde, Hydroxylamine hydrochloride (NH₂OH·HCl), Base (e.g., NaOH, Na₂CO₃) byjus.commdpi.com
2. Catalyst Typically requires general acid or base catalysis. Weakly acidic medium nih.govijprajournal.com
3. Intermediate Formation of an unstable tetrahedral hemiaminal. - nih.gov
4. Elimination Dehydration of the intermediate to form the C=N bond. Elimination of H₂O chemtube3d.com

| 5. Product | Formation of the oxime, potentially as a mixture of isomers. | syn and anti isomers | wikipedia.org |

Derivatization Strategies: Synthesis of this compound Esters and Related Analogues

The hydroxyl group of the oxime moiety provides a convenient handle for further chemical modification, leading to a variety of derivatives, most notably oxime esters. These derivatives are not only important for modifying the compound's properties but also serve as precursors for generating reactive radical species. mdpi.com

The synthesis of oxime esters is typically achieved by reacting the parent oxime with an acylating agent. masterorganicchemistry.com This reaction involves the acylation of the oxime's oxygen atom. Common reagents for this transformation include:

Acid Anhydrides: Reagents like acetic anhydride (Ac₂O) can be used to form the corresponding acetate ester. masterorganicchemistry.com

Acyl Chlorides: More reactive acyl chlorides can also be employed to introduce a range of ester functionalities.

Other Reagents: Specialized reagents, such as O-chlorooxalyl oximes, can be used to create more complex derivatives like oxime oxalate amides upon reaction with amines. mdpi.com

Research into carbazole-based oxime esters has led to the development of novel functional materials. For instance, carbazole-fused coumarin (B35378) oxime esters have been synthesized and investigated as highly efficient photoinitiators for free radical polymerization, even under visible light or sunlight. rsc.org The synthesis of these complex analogues demonstrates the versatility of the oxime functional group. Upon exposure to UV light, the relatively weak N–O bond in oxime esters can undergo homolytic cleavage, generating an iminyl radical and an acyloxyl radical. mdpi.com This property makes oxime esters valuable precursors in radical chemistry.

Green Chemistry Principles and Sustainable Synthesis of Carbazole-Oxime Systems

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of carbazole-oxime systems. These efforts target various stages of the synthetic sequence, from the preparation of the carbazole core to the final oximation step.

For the synthesis of the precursor aldehyde, green innovations focus on mitigating the hazards and waste associated with the Vilsmeier-Haack reaction. As mentioned, developing catalytic versions avoids the use of stoichiometric POCl₃, a hazardous and corrosive reagent. orgsyn.org An alternative green strategy involves using visible light to induce intramolecular C-H amination reactions, employing aryl sulfilimines as a safe source of nitrenes to construct the carbazole core, thereby avoiding the use of potentially explosive azide precursors. nih.gov

In the oximation step, a primary goal of green chemistry is the reduction or elimination of volatile organic solvents. ijprajournal.com Significant progress has been made through several approaches:

Mechanochemistry: Solvent-free, solid-state synthesis of oximes can be achieved by mechanical grinding or ball milling of the aldehyde with hydroxylamine hydrochloride and a solid base. mdpi.com This method can accelerate the reaction, increase yields, and minimize the risks associated with handling hydroxylamine in solution. mdpi.com

Microwave Irradiation: The use of microwave-assisted synthesis can dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods. ijprajournal.com

Aqueous and Natural Media: Performing the reaction in water or using natural acid catalysts, such as fruit juices, offers an environmentally friendly alternative to traditional organic solvents and mineral acids. ijprajournal.com

Furthermore, green strategies are being developed for the synthesis of N-heterocycles from oxime ester derivatives that eliminate the need for halogenated compounds and organometallic reagents, thereby improving atom economy and reducing waste. rsc.org

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

Reaction Step Conventional Method Green/Sustainable Alternative Source
Precursor Synthesis (Vilsmeier-Haack) Stoichiometric POCl₃ in DMF Catalytic P(III)/P(V)=O cycle; Use of recyclable reagents like phthaloyl dichloride orgsyn.orgorgsyn.orgscirp.org
Oxime Formation Reaction in organic solvents (e.g., ethanol) with acid/base catalysis Solvent-free mechanochemical grinding; Microwave-assisted synthesis; Use of water as a solvent; Natural acid catalysts mdpi.comijprajournal.com

| Derivatization | Use of traditional acylating agents | Development of one-step processes that improve atom economy and avoid toxic reagents | rsc.org |

Advanced Spectroscopic and Electronic Structure Characterization

Elucidation of Molecular Structure via High-Resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

The definitive identification and structural confirmation of 9-Ethyl-3-carbazolecarboxaldehyde oxime and its related precursors are accomplished through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While specific NMR data for this compound is not widely published, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectra can be inferred from detailed studies on closely related carbazole (B46965) derivatives. For instance, in the ¹H NMR spectrum of the precursor, 9-ethyl-9H-carbazol-3-amine, characteristic signals for the ethyl group protons appear as a triplet and a quartet in the upfield region. The aromatic protons of the carbazole ring system typically resonate in the downfield region, exhibiting complex splitting patterns due to spin-spin coupling. Upon conversion to the oxime, a new singlet corresponding to the oxime proton (-NOH) would be expected, with its chemical shift being sensitive to the solvent and concentration. The proton of the C=NOH group would also show a distinct chemical shift.

In ¹³C NMR spectroscopy, the carbon atoms of the ethyl group would appear at lower chemical shifts. The aromatic carbons of the carbazole moiety would be observed in the 110-145 ppm range. mdpi.com The carbon atom of the C=NOH group is expected to have a characteristic chemical shift, distinguishing it from the aldehyde precursor's carbonyl carbon.

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the compound. For the related derivative 9-Ethyl-3-(imidazo[1,2-a]pyrimidin-3-yl)-9H-carbazole, Fast Atom Bombardment (FAB) MS showed a prominent (M+H)⁺ peak, confirming its molecular weight. nih.gov Similarly, for this compound, a molecular ion peak corresponding to its exact mass would be the primary evidence of its formation. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition. Fragmentation patterns in the mass spectrum would likely involve the loss of the ethyl group and cleavage of the oxime moiety, providing further structural insights.

Table 1: Representative NMR Data for Related Carbazole Derivatives

Compound¹H NMR (Solvent)¹³C NMR (Solvent)Reference
9-Ethyl-3-(imidazo[1,2-a]pyrimidin-3-yl)-9H-carbazole (CDCl₃, δ/ppm): 8.68 (dd, 1H), 8.57 (dd, 1H), 8.21 (s, 1H), 8.11 (d, 1H), 7.92 (s, 1H), 7.59–7.49 (m, 3H), 7.45 (d, 1H), 7.26(t, 1H), 6.89 (dd, 1H)Not provided nih.gov
N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles Methyl and ethyl substitutions appeared at 1.03–1.37 ppm (triplet). Methylene group (-S-CH₂-C=O) at ~4.00 ppm (singlet).Methyl and ethyl carbons at lower ppm. Methoxy and ethoxy carbons at 50.00–65.00 ppm. Aromatic carbons at 110.00–145.00 ppm. mdpi.com

This table presents data for related compounds to illustrate expected spectral regions.

Analysis of Electronic Transitions and Photophysical Properties by UV-Visible and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are powerful tools to investigate the electronic transitions and photophysical properties of this compound. The carbazole unit is known for its interesting optical and electronic properties. researchgate.net

The UV-Visible absorption spectrum of carbazole derivatives typically shows strong absorption bands in the UV region. These absorptions are attributed to π-π* transitions within the conjugated carbazole ring system. For instance, a study on simple carbazole thin films showed absorption peaks around 300 nm attributed to π–π* transitions and lower energy absorption bands at >350 nm assigned to n–π* transitions. nih.gov The introduction of the carboxaldehyde oxime group at the 3-position is expected to influence these transitions. The oxime group can act as an auxochrome, potentially causing a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima depending on its electronic interaction with the carbazole core. In some carbazole-based dyes, intramolecular charge transfer (ICT) bands are observed in the visible region, typically above 400 nm. nih.gov

Fluorescence spectroscopy provides insights into the emissive properties of the molecule. Carbazole derivatives are often fluorescent. The fluorescence emission of this compound would likely originate from the relaxation of the excited singlet state to the ground state. The position and intensity of the emission peak are sensitive to the molecular structure and the solvent environment. For example, some carbazole-based fluorophores exhibit intense blue fluorescent emission. beilstein-journals.org A study on a carbazole compound used for anti-tumor studies involved fluorescence microscopy to detect cellular components. nih.gov The photophysical properties of benzoyl-carbazole derivatives have been explored for processes like room temperature phosphorescence (RTP) and thermally activated delayed fluorescence (TADF). nih.gov

Table 2: Photophysical Data for Representative Carbazole Derivatives

CompoundAbsorption Maxima (λ_abs)Emission Maxima (λ_em)Solvent/StateReference
Simple Carbazole Thin Film ~300 nm (π-π), >350 nm (n-π)Green-yellow emissionThin Film nih.gov
Carbazole-based Fluorophore 1 260, 310, 330 nm~395 nmTHF beilstein-journals.org
Carbazole-fused Coumarin (B35378) Oxime Esters Visible range absorptionNot specifiedNot specified rsc.org

This table provides examples of photophysical data for related carbazole structures.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and providing information about its conformational state.

The IR spectrum of the precursor, 9-Ethyl-3-carbazolecarboxaldehyde, would show a characteristic strong absorption band for the C=O stretching of the aldehyde group, typically around 1700 cm⁻¹. Upon conversion to the oxime, this carbonyl peak would disappear and be replaced by new characteristic bands. A broad absorption band in the region of 3100-3500 cm⁻¹ would indicate the O-H stretching vibration of the oxime group. The C=N stretching vibration of the oxime is expected to appear in the 1620-1680 cm⁻¹ region. The N-O stretching vibration usually gives rise to a band in the 930-960 cm⁻¹ range. The presence of the carbazole nucleus would be confirmed by C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹) and C=C stretching vibrations within the rings (around 1450-1600 cm⁻¹).

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. The C=N stretching and the aromatic ring vibrations are expected to be strong in the Raman spectrum. Conformational insights can sometimes be gained by analyzing the low-frequency region of the Raman spectrum, which is sensitive to skeletal vibrations and torsional modes of the molecule.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection in Photochemical Processes

Electron Spin Resonance (ESR) spectroscopy is a highly sensitive technique for the detection and characterization of paramagnetic species, such as radicals, which may be formed during photochemical processes involving this compound.

Oximes are known to undergo homolytic cleavage of the N-O bond upon photolysis to generate iminyl and other radical species. nih.govnih.gov ESR spectroscopy can directly detect these transient radicals. The photolysis of oxime carbamates, for example, has been shown by ESR to produce iminyl radicals. nih.gov The g-factor and hyperfine coupling constants obtained from the ESR spectrum provide detailed information about the electronic structure and identity of the radical species.

In the context of this compound, UV irradiation could lead to the formation of an iminyl radical centered on the nitrogen atom and a hydroxyl radical. The carbazole moiety itself can also be involved in photochemical reactions, potentially forming radical cations. The ESR spectra of such species would be characterized by complex hyperfine splitting patterns due to the interaction of the unpaired electron with the magnetic nuclei (¹⁴N and ¹H) in the molecule. Studies on carbazole-fused coumarin-based oxime esters have utilized ESR to detect radical species during photopolymerization. rsc.org

Solid-State Structural Determination: X-ray Crystallography of this compound Derivatives

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional molecular structure in the solid state. While the crystal structure of this compound itself is not available in the searched literature, the crystal structure of its precursor, 9-Ethyl-3-carbazolecarboxaldehyde, has been determined. researchgate.netnih.gov

The study of 9-Ethyl-3-carbazolecarboxaldehyde revealed that the molecule is nearly planar, with the exception of the ethyl group. researchgate.netnih.gov The crystal belongs to the monoclinic space group P2₁/n. The aldehyde group is slightly out of the plane of the carbazole ring. The N-C bond lengths in the central ring are significantly different, which is attributed to the electron-withdrawing nature of the aldehyde group, suggesting a degree of charge transfer from the nitrogen atom to the substituted benzene (B151609) ring. researchgate.netnih.gov

Based on this, it can be anticipated that the carbazole framework in this compound would also be largely planar. The oxime group can exist as syn and anti isomers, and X-ray crystallography could definitively establish the preferred conformation in the solid state. The crystal packing would be influenced by intermolecular interactions such as hydrogen bonding involving the oxime's hydroxyl group, as well as π-π stacking interactions between the carbazole rings of adjacent molecules. The crystal structure of a related dibutylbicarbazole derivative showed that the carbazole ring system is almost planar and the crystal packing is stabilized by C-H···π interactions. nih.gov

Table 3: Crystallographic Data for 9-Ethyl-3-carbazolecarboxaldehyde

ParameterValueReference
Chemical Formula C₁₅H₁₃NO researchgate.netnih.gov
Molecular Weight 223.26 researchgate.netnih.gov
Crystal System Monoclinic researchgate.netnih.gov
Space Group P2₁/n researchgate.netnih.gov
a (Å) 10.6523 (10) researchgate.netnih.gov
b (Å) 8.2312 (6) researchgate.netnih.gov
c (Å) 13.8005 (12) researchgate.netnih.gov
β (°) ** 104.387 (1) researchgate.netnih.gov
Volume (ų) **1172.10 (17) researchgate.netnih.gov
Z 4 researchgate.netnih.gov

This table presents the crystallographic data for the precursor compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a fundamental tool for investigating the electronic properties of carbazole (B46965) derivatives. For the closely related precursor, 9-Ethyl-3-carbazolecarboxaldehyde, DFT calculations would typically be employed to understand its molecular geometry, charge distribution, and orbital energies.

Molecular Geometry and Electronic Properties: Studies on 9-Ethyl-3-carbazolecarboxaldehyde reveal an approximately planar conformation, with the exception of the ethyl group. rsc.orgresearchgate.net The electron-withdrawing nature of the aldehyde group induces a significant charge transfer from the carbazole's nitrogen atom to the substituted benzene (B151609) ring. rsc.orgresearchgate.net This intramolecular charge transfer is a key characteristic of such donor-acceptor systems. DFT calculations would quantify this effect by mapping the electron density and calculating atomic charges.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and electronic properties. In a hypothetical DFT study of 9-Ethyl-3-carbazolecarboxaldehyde oxime, the HOMO would likely be localized on the electron-rich carbazole moiety, while the LUMO would be centered on the electron-accepting carbazolecarboxaldehyde oxime portion. The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter that influences the molecule's stability and its potential application in electronic devices. For other carbazole derivatives, this gap is a key focus of theoretical studies. researchgate.net

A representative table for hypothetical DFT-calculated parameters is shown below, based on typical values for similar compounds.

Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: This data is illustrative and not from actual experimental or computational results for the specified oxime.)

ParameterHypothetical ValueSignificance
HOMO Energy -5.8 eVIndicates electron-donating ability
LUMO Energy -2.1 eVIndicates electron-accepting ability
HOMO-LUMO Gap 3.7 eVRelates to electronic stability and absorption
Dipole Moment 3.5 DMeasures molecular polarity

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior Modeling

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for modeling the excited-state properties of molecules, such as their absorption and emission spectra. For a compound like this compound, TD-DFT would be used to predict its UV-Visible absorption spectrum, which is governed by electronic transitions from the ground state to various excited states.

Calculations on similar carbazole-oxime systems designed as photoinitiators show that these molecules can have strong absorption in the visible range. rsc.org TD-DFT calculations help identify the nature of these transitions (e.g., n→π* or π→π*) and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.net This information is vital for designing molecules for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as photoinitiators. rsc.orgresearchgate.net

Table 2: Hypothetical TD-DFT Excited State Data (Note: This data is illustrative and not from actual experimental or computational results for the specified oxime.)

Excited StateWavelength (nm)Oscillator Strength (f)Major Contribution
S1 3850.45HOMO → LUMO
S2 3500.12HOMO-1 → LUMO
S3 3200.30HOMO → LUMO+1

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not found in the literature, this computational technique is essential for understanding the dynamic behavior of molecules in different environments (e.g., in solution or in a solid-state matrix).

MD simulations can explore the conformational landscape of the flexible ethyl group and the oxime moiety, identifying the most stable orientations. Furthermore, these simulations are invaluable for studying intermolecular interactions. For instance, crystallographic studies of the aldehyde precursor show that weak C-H···O hydrogen bonds contribute to the stability of its crystal structure. rsc.orgresearchgate.net MD simulations could be used to explore these and other potential interactions, such as π-π stacking between carbazole rings, which are critical in determining the bulk properties of the material.

Quantitative Structure-Property Relationship (QSPR) and Predictive Modeling for Design of Advanced Carbazole-Oxime Systems

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of new chemical structures based on their molecular descriptors. In the context of carbazole-oxime systems, QSPR could be a powerful tool for designing new molecules with desired characteristics without the need for synthesizing and testing each one.

By building a database of known carbazole-oxime derivatives and their computationally or experimentally determined properties (e.g., absorption wavelength, HOMO-LUMO gap, photoinitiation efficiency), a QSPR model could be trained. This model would use calculated molecular descriptors (e.g., electronic, topological, and steric parameters) to predict the properties of novel, yet-to-be-synthesized compounds like derivatives of this compound. This approach is instrumental in accelerating the discovery of advanced materials for electronics and photonics. researchgate.net

Reactivity and Transformation Pathways of 9 Ethyl 3 Carbazolecarboxaldehyde Oxime

Reactions at the Oxime Functionality: Cleavage, Rearrangements, and Further Functionalization

The oxime group (C=N-OH) is a versatile functional group known to participate in a variety of transformations. While specific studies on 9-Ethyl-3-carbazolecarboxaldehyde oxime are not extensively detailed in the literature, its reactivity can be inferred from the well-established chemistry of aldoximes and ketoximes.

Cleavage: The N-O bond in oximes and their derivatives is relatively weak (average bond energy of ~57 kcal/mol) and susceptible to cleavage under various conditions. mdpi.comdoaj.org This cleavage can be induced thermally, photochemically, or through transition-metal catalysis, leading to the formation of iminyl radicals. mdpi.commdpi.com For oxime esters, photochemical cleavage is a key step in generating reactive radicals for polymerization. mdpi.com Oxidative cleavage methods can also be employed to convert the oxime back to its parent aldehyde, 9-Ethyl-3-carbazolecarboxaldehyde, often requiring reagents like photoexcited nitroarenes. nih.gov

Rearrangements: The most prominent rearrangement reaction for oximes is the Beckmann rearrangement, where an oxime is converted into an amide or a nitrile under acidic conditions. masterorganicchemistry.comwikipedia.org The reaction is catalyzed by acids such as sulfuric acid, polyphosphoric acid, or reagents like tosyl chloride and thionyl chloride. wikipedia.org For an aldoxime like this compound, the Beckmann rearrangement would typically yield a nitrile, in this case, 9-Ethyl-3-carbazolecarbonitrile. The mechanism involves the protonation of the hydroxyl group, followed by a stereospecific migration of the group anti to the leaving group (water), which for an aldoxime is the hydrogen atom, resulting in a nitrilium ion that is then deprotonated to form the nitrile. masterorganicchemistry.com

Table 1: General Conditions for Beckmann Rearrangement of Oximes This table presents generalized conditions and is not specific to this compound.

Catalyst/Reagent Conditions Product Type from Aldoxime Reference
Concentrated H₂SO₄ Heating Nitrile wikipedia.org
Polyphosphoric Acid (PPA) Heating Nitrile wikipedia.org
Thionyl Chloride (SOCl₂) Room Temperature, Dioxane Nitrile derpharmachemica.com
Cyanuric Chloride / ZnCl₂ Catalytic, mild conditions Nitrile wikipedia.org
2,4,6-Trichloro researchgate.netresearchgate.netnih.govtriazine (TCT) Room Temperature, DMF Nitrile researchgate.net

Further Functionalization: The oxime's hydroxyl group can be readily functionalized. A particularly important transformation is its conversion to an oxime ester (C=N-O-C(O)R). These derivatives of carbazole (B46965) oximes have been extensively studied as highly efficient photoinitiators. researchgate.netnih.gov The synthesis typically involves the esterification of the oxime with an appropriate acyl chloride or anhydride. google.com

Reactivity of the Carbazole Nucleus: Electrophilic and Nucleophilic Substitutions and Coupling Reactions

The carbazole ring system in this compound is an electron-rich aromatic nucleus, making it susceptible to electrophilic substitution. The reactivity and regioselectivity are influenced by the substituents on the ring.

Electrophilic Substitution: The nitrogen atom of the carbazole ring acts as an electron-donating group, and the substituent at the C-3 position further modulates the ring's reactivity. Analogous to the highly activating amino group in 3-amino-9-ethylcarbazole (B89807), the oxime group at C-3 is also expected to be an activating group that directs incoming electrophiles primarily to the C-2 and C-4 positions, which are ortho and para to the C-3 substituent. tubitak.gov.tr Studies on 3-amino-9-ethylcarbazole show that it possesses three nucleophilic centers: the amino group itself, and the C-2 and C-4 positions of the carbazole ring, with a reactivity order of C-4 > C-2. tubitak.gov.tr Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation on this compound would be expected to occur at these positions.

Nucleophilic Substitution and Coupling Reactions: While electrophilic substitution is more common for the carbazole nucleus itself, functionalization via coupling reactions is a powerful strategy for modifying the carbazole skeleton. After converting the carbazole to a halogenated derivative (e.g., by bromination), various cross-coupling reactions can be employed. Nickel-catalyzed cross-coupling of 3,6-dibromo-9-ethylcarbazole (B1268581) with Grignard reagents (Corriu-Kumada coupling) has been used to introduce alkyl and aryl groups. vanderbilt.edu Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are also widely used to form C-C and C-N bonds at various positions on the carbazole ring, demonstrating the versatility of this scaffold in building complex molecules for materials science. vanderbilt.eduresearchgate.netderpharmachemica.comnih.gov For instance, Ullmann coupling has been used to arylate the amino group of 3-amino-9-ethylcarbazole, a reaction pathway that could be analogous for functionalizing the nitrogen of the carbazole ring under specific conditions. tubitak.gov.tr

Mechanistic Investigations of Photochemical Transformations

The photochemistry of carbazole derivatives is a field of intense research, particularly for their use in optoelectronics and photopolymerization. While the parent this compound is not as widely studied, the photochemical mechanisms of its ester derivatives are well-documented. researchgate.netresearchgate.netnih.gov

Carbazole-based oxime esters are classified as Type I photoinitiators, which undergo unimolecular bond cleavage upon irradiation to generate free radicals. researchgate.netrsc.org The key photochemical event is the homolytic cleavage of the weak N-O bond within the oxime ester moiety. researchgate.netrsc.org

The proposed mechanism upon exposure to UV or visible light (e.g., 405 nm LED) is as follows:

Excitation: The carbazole chromophore absorbs a photon, promoting the molecule to an excited state (singlet or triplet). researchgate.net

N-O Bond Cleavage: From the excited state, the molecule undergoes rapid homolytic cleavage of the N-O bond. This is the primary radical-generating step. nih.govrsc.org This cleavage produces two radical species: a carbazole-containing iminyl radical and an acyloxy radical (R-COO•). researchgate.net

Decarboxylation: The acyloxy radical is often unstable and rapidly undergoes decarboxylation to release carbon dioxide (CO₂) and generate a new carbon-centered radical (R•). researchgate.netnih.govrsc.org This decarboxylation step is often beneficial as the release of CO₂ can help mitigate oxygen inhibition during polymerization. researchgate.net

Initiation: The resulting iminyl and carbon-centered radicals are the active species that initiate the polymerization of monomers. researchgate.net

This N-O cleavage has been confirmed through techniques like Electron Spin Resonance (ESR) spin trapping, which detects the transient radical species, and Fourier Transform Infrared (FTIR) spectroscopy, which can detect the release of CO₂ in real-time. researchgate.netrsc.org Theoretical calculations also support the N-O bond as the most likely site for photocleavage. researchgate.netnih.gov

Polymerization Reactions Initiated by this compound Esters

Esters derived from this compound and related structures are highly effective photoinitiators for free-radical polymerization. researchgate.netjst.go.jp Their popularity stems from several advantageous properties, including high photosensitivity, excellent light absorption in the near-UV and visible regions, and the ability to function as single-component (Type I) initiators. researchgate.netrsc.org

These compounds are crucial in applications such as UV curing of coatings, inks, and adhesives, as well as in advanced technologies like 3D printing (photolithography). researchgate.netnih.govrsc.org The efficiency of these initiators is linked to the quantum yield of radical generation and the reactivity of the generated radicals towards monomer double bonds (e.g., in acrylates). researchgate.net

Researchers have synthesized a vast library of carbazole-based oxime esters, modifying the chromophore and the acyl group to fine-tune their properties. researchgate.net For example, extending the conjugation of the carbazole system or adding electron-donating/withdrawing groups can shift the absorption to longer wavelengths, enabling initiation with visible light sources like LEDs (e.g., 405 nm) or even sunlight. rsc.orgjst.go.jp

Table 2: Examples of Carbazole-Based Oxime Ester Photoinitiators and Their Performance This table summarizes findings for various carbazole oxime ester structures, illustrating the principles of their function.

Initiator Structure Light Source Monomer System Key Finding Reference
Nitro-Carbazole Oxime Esters LED @ 405 nm Acrylates Excellent photoinitiation ability, with some performing better than commercial initiators (TPO). Also showed dual photo/thermal initiation behavior. nih.gov
Carbazole-Chalcone Bis-Oxime Esters LED @ 405, 450, 470 nm Acrylates (TMPTA) High monomer conversion and dual thermal/photo activation. Successfully used for high-resolution 3D printing via direct laser writing. rsc.org
Carbazole-fused Coumarin (B35378) Oxime Esters Sunlight, LED @ 405 nm Acrylates High efficiency under both LED and natural sunlight, demonstrating potential for green polymerization methods. rsc.orgresearchgate.net
N-phenyl substituted Carbazole Oxime Esters LED @ 405 nm Acrylates Broad absorption up to 400 nm; structure-activity relationship shows performance depends on terminal substituents. jst.go.jp

The general process involves mixing a small amount of the carbazole oxime ester photoinitiator with a liquid monomer or oligomer formulation. Upon irradiation, the initiator cleaves, generating radicals that rapidly attack the monomer units, leading to the formation of a cross-linked solid polymer network. The development of these initiators continues to be a dynamic area of research, aiming for higher efficiency, lower migration, and greater sensitivity to environmentally friendly light sources. researchgate.net

Applications in Advanced Materials and Chemical Technologies

Role as Photoinitiators in Free Radical Polymerization and 3D Printing Technologies

Oxime esters, particularly those linked to robust chromophores like carbazole (B46965), have emerged as highly efficient Type I photoinitiators. researchgate.net These single-component systems are actively researched for their ability to generate free radicals upon light exposure, making them ideal for applications ranging from industrial coatings to high-resolution 3D printing. researchgate.net

The photoinitiation mechanism for carbazole-based oxime esters is a well-documented process founded on the principle of photocleavage. mdpi.comresearchgate.net When a molecule like 9-Ethyl-3-carbazolecarboxaldehyde oxime absorbs light (typically in the near-UV or visible spectrum), it transitions from its ground state to an excited state. researchgate.net The energy absorbed is sufficient to break the weak N-O bond within the oxime ester group. researchgate.net

This cleavage, known as a homolytic cleavage, results in the formation of two distinct radical species:

An iminyl radical (derived from the carbazole portion).

An acyloxy radical .

The acyloxy radical can then undergo a rapid decarboxylation process, releasing carbon dioxide and generating a new, highly reactive alkyl or aryl radical. researchgate.netrsc.org Both the iminyl radical and the radical formed after decarboxylation are capable of initiating the polymerization of monomer units, such as acrylates, leading to the rapid formation of a polymer network. mdpi.commdpi.com This entire process, from photon absorption to radical generation, occurs with high quantum efficiency, making these compounds potent initiators. mdpi.com

The efficiency of a photoinitiator is not arbitrary; it is a direct consequence of its molecular architecture. For carbazole-based oximes, several design principles dictate their performance.

The Chromophore: The 9-ethyl-carbazole unit serves as the light-harvesting part of the molecule. Its structure determines the wavelength at which the initiator is most active (λmax) and its light-absorption efficiency (molar extinction coefficient, ε). mdpi.com The ethyl group at the 9-position enhances solubility in common organic monomers and polymers. acs.org

Substituents on the Carbazole Ring: Adding other functional groups to the carbazole core can shift the absorption spectrum to match different light sources, such as long-wavelength LEDs (e.g., 405 nm), which is crucial for modern 3D printing and curing applications. rsc.orgmdpi.com

Research has shown that carbazole-based oxime esters can exhibit photoinitiation abilities superior to some benchmark commercial photoinitiators like TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide), demonstrating their high potential. rsc.org

The high efficiency and sensitivity of carbazole-based oxime photoinitiators make them exceptionally well-suited for high-resolution additive manufacturing techniques like direct laser writing (DLW) and stereolithography (SLA). rsc.orgmdpi.com In these processes, a tightly focused laser beam is used to solidify a liquid photopolymer resin in a layer-by-layer fashion.

The ability of initiators like this compound to be activated by specific wavelengths (e.g., 405 nm) allows for precise spatial control over the polymerization process. rsc.org This precision enables the fabrication of complex three-dimensional structures with resolutions on the micro- or even nano-scale. Studies on related coumarin-based and carbazole-fused oxime esters have successfully demonstrated their use in creating intricate objects with excellent spatial resolution via DLW, highlighting the practical utility of this class of compounds in advanced manufacturing. rsc.orgmdpi.com

Utilization in Organic Optoelectronic Devices and Materials

The carbazole nucleus is a cornerstone in the design of materials for organic electronics, particularly for organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). nih.govresearchgate.net Its inherent electron-richness and high triplet energy make it an ideal candidate for hole-transporting materials (HTMs) and host materials for phosphorescent emitters. nih.gov The compound 9-Ethyl-3-carbazolecarboxaldehyde serves as a key intermediate in the synthesis of these advanced materials. mdpi.com

An efficient Hole-Transporting Material (HTM) must possess specific electronic and physical properties. The design of such materials often revolves around the carbazole unit for several reasons:

Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) energy level of carbazole derivatives can be tuned to align properly with the valence band of perovskite absorbers or the HOMO level of emissive materials in OLEDs, ensuring efficient injection of holes (positive charges). researchgate.net

High Hole Mobility: The planar structure and π-conjugated system of carbazole facilitate the movement of holes through the material.

Thermal and Morphological Stability: Carbazole derivatives are known for their high thermal stability and ability to form stable, uniform amorphous films, which is critical for device longevity and performance. nih.gov

High Triplet Energy: A high triplet energy level (>2.7 eV) is essential for host materials in blue phosphorescent OLEDs, as it prevents the quenching of the high-energy light-emitting guest molecules.

Molecular design strategies often involve creating Donor-Acceptor (D-A) structures or extending the π-conjugation of the carbazole core by adding other aromatic groups at the 3, 6, or 9 positions to optimize these properties. researchgate.net For instance, 3-(1-naphthyl)-9-ethylcarbazole has been successfully used as an HTL in OLEDs, demonstrating a low turn-on voltage of ~3.0 V and achieving a maximum brightness of 9524 cd/m².

The performance of an organic electronic device is fundamentally linked to the charge transport characteristics of its constituent materials. The 9-ethyl-carbazole framework is a proven component for enhancing hole transport. The hole drift mobility (μ) is a key metric, and for materials based on this structure, it often reaches values in the range of 10⁻⁴ to 10⁻⁵ cm²/Vs, which is comparable to or better than many standard materials. researchgate.net

Research on various derivatives illustrates the effectiveness of this molecular unit. By modifying the 9-ethyl-carbazole core, researchers have developed materials that significantly boost device efficiency and stability.

Interactive Data Table: Performance of Optoelectronic Devices Featuring 9-Ethyl-Carbazole Derivatives

Device TypeCarbazole DerivativeRoleKey Performance Metric
OLED3-(1-Naphthyl)-9-ethylcarbazoleHTLMax. Brightness: 9524 cd/m²
OLED3-(1-Naphthyl)-9-ethylcarbazoleHTLMax. Efficiency: ~5 cd/A
OLEDCarbazole-imidazole derivativeHostMax. Quantum Efficiency (Green): 8.3%
OLEDCarbazole-imidazole derivativeHostHole Mobility: >10⁻⁴ cm²/V·s
OLEDDiaryl-substituted carbazoleHTLMax. Efficiency: 6.12 cd/A

This table presents data from various studies on derivatives of the core carbazole structure. nih.gov

These findings underscore that materials derived from the 9-Ethyl-3-carbazolecarboxaldehyde scaffold possess the necessary electronic properties for high-performance optoelectronic applications, effectively facilitating charge transport and contributing to brighter and more efficient devices.

Exploration in Supramolecular Chemistry and Self-Assembly Systems

The unique structural and electronic properties of the carbazole moiety, combined with the versatile reactivity of the oxime group, make this compound and its derivatives valuable components in the field of supramolecular chemistry. These molecules serve as programmable building blocks for the construction of complex, self-assembled architectures with tailored functions.

Oxime Condensation in Dynamic Covalent Chemistry

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to generate libraries of interconverting molecules that can adapt and respond to their environment, ultimately yielding the most thermodynamically stable product. nih.gov The oxime functional group is a key player in DCC due to the reversible nature of its formation from an aldehyde or ketone and a hydroxylamine. rsc.org This reversible condensation reaction is pivotal in creating dynamic materials and systems. rsc.orgnih.gov

The formation of an oxime-carbamate structure, for instance, has been shown to be reversible at around 100 °C, enabling the development of healable and recyclable poly(oxime-urethane) thermosets without the need for catalysts. nih.gov This process relies on the principle of transcarbamoylation through a thermally dissociative mechanism. nih.gov The reaction kinetics can be rapid, with studies on poly(oxime-urethanes) showing nearly complete polymerization within hours at room temperature. nih.gov

In this context, this compound is a prime candidate for incorporation into dynamic covalent systems. The condensation reaction involving its oxime group can be harnessed to link the rigid, photo-physically active carbazole scaffold into larger supramolecular assemblies or polymer networks. The reversibility of the oxime linkage allows for "error-checking" during self-assembly, leading to well-ordered, crystalline structures like covalent organic frameworks (COFs) instead of amorphous polymers. nih.gov This approach has been successfully used in the synthesis of imine-linked COFs, where the dynamic nature of the imine bond is critical for lateral growth and crystallinity. nih.gov

Carbazole-Based Receptors for Molecular Recognition (Excluding Biological Sensing)

The carbazole unit is an excellent platform for designing molecular receptors due to its rigid, planar structure and electron-rich nature. nih.govnih.gov These characteristics allow it to engage in π-π stacking and other non-covalent interactions, which are fundamental to molecular recognition. By functionalizing the carbazole core with specific binding sites, receptors with high affinity and selectivity for various guest molecules can be created.

Research has demonstrated the efficacy of carbazole-based receptors in anion recognition. For example, tripodal receptors built from carbazole-2-carboxamide units have shown a selective response towards the pyrophosphate anion, driven by a well-organized array of hydrogen bonds. nih.gov Similarly, carbazole scaffolds functionalized with two sulfonamide groups exhibit a remarkably high affinity for halide ions, with binding constants reaching up to 7.9 × 10⁶ M⁻¹. nih.gov This strong interaction is achieved through the formation of just two hydrogen bonds. nih.gov

The oxime group of this compound, with its capacity for hydrogen bonding, can serve as an effective recognition site. When integrated into a larger construct, the carbazole provides the structural backbone while the oxime's N-OH group can act as both a hydrogen bond donor and acceptor. This dual capability allows for the specific binding of non-biological analytes, such as anions or other neutral molecules, through precisely oriented intermolecular forces. The design of such receptors is a key aspect of host-guest chemistry, forming the basis for advanced materials used in separation and sensing technologies. rsc.org

Coordination Chemistry: Ligand Properties of Oxime and Thiosemicarbazone Derivatives in Metal Complex Formation (Excluding Biological Applications)

The oxime and its corresponding thiosemicarbazone derivative, obtained from 9-Ethyl-3-carbazolecarboxaldehyde, are highly effective ligands in coordination chemistry. nih.govkjscollege.com The presence of multiple nitrogen, oxygen, and sulfur donor atoms allows these molecules to form stable chelate rings with a wide range of transition metal ions. nih.govresearchgate.net The resulting metal complexes often exhibit unique electronic, magnetic, and structural properties, distinct from the free ligands. kjscollege.com

Thiosemicarbazones, in particular, are renowned for their versatility as chelating ligands, typically binding to metal ions as bidentate N,S-donors to form stable five-membered rings. nih.gov The coordination chemistry of Schiff base ligands derived from carbazole aldehydes has been explored for applications in catalysis, demonstrating the utility of this molecular framework in stabilizing metal centers. dergipark.org.tr

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with these ligands is generally straightforward. A common method involves the reaction of the ligand with a metal salt (e.g., acetates or chlorides) in a suitable solvent like ethanol (B145695) or dioxane. dergipark.org.trnih.gov The reaction can be carried out by stirring at room temperature or under reflux to yield the solid metal complex, which can then be isolated by filtration. nih.govdergipark.org.tr For instance, Schiff base complexes of 9-ethyl-3-carbazole carboxaldehyde have been synthesized with Co(II), Mn(II), and Ni(II) by reacting the ligand with the corresponding metal acetates. dergipark.org.tr Similarly, thiosemicarbazone complexes are often prepared by refluxing the ligand with a metal salt in a 1:1 or 2:1 molar ratio. nih.govnih.gov

Characterization of the resulting complexes relies on a suite of analytical techniques to confirm the structure and coordination.

Infrared (IR) Spectroscopy: This technique is crucial for identifying the coordination sites. A shift in the vibrational frequency of the C=N (imine) group in the ligand to a lower or higher wavenumber upon complexation indicates its involvement in bonding to the metal ion. For thiosemicarbazone complexes, the disappearance of the ν(S-H) band and a shift in the ν(C=S) band confirm the deprotonation and coordination of the sulfur atom. researchgate.net The appearance of new bands at lower frequencies (typically 400-600 cm⁻¹) can be assigned to M-N and M-O/M-S vibrations. dergipark.org.trresearchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The appearance of new absorption bands, corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT), are indicative of complex formation and can help elucidate the coordination environment of the metal ion. dergipark.org.tr

Molar Conductance Measurements: These measurements, taken in a solvent like DMF, help determine whether the anions are coordinated to the metal ion or exist as free counter-ions in the solution. Low conductivity values typically suggest a non-electrolytic nature, indicating that the anions are part of the coordination sphere. nih.govresearchgate.net

Thermal Analysis (TGA/DTA): Thermogravimetric analysis reveals the thermal stability of the complexes and can confirm the presence of coordinated or lattice water molecules. researchgate.net

Table 1: Typical Spectroscopic Data for Characterization of Carbazole-Based Ligand Metal Complexes

Technique Ligand Feature Complex Feature Inference
IR Spectroscopy ν(C=N) at ~1620 cm⁻¹ Shift in ν(C=N) Coordination of imine nitrogen
ν(N-OH) at ~3300 cm⁻¹ Shift or disappearance Coordination of oxime oxygen
ν(C=S) at ~840 cm⁻¹ Shift in ν(C=S) Coordination of thione sulfur
- New bands at 400-600 cm⁻¹ Formation of M-N, M-O, M-S bonds
UV-Vis Spectroscopy Intra-ligand π-π* transitions Shift in ligand bands Ligand coordination
- New d-d transition bands Information on coordination geometry

Note: Wavenumbers (cm⁻¹) are approximate and can vary based on the specific metal and ligand structure.

Investigation of Coordination Modes and Geometries

The geometry of a metal complex is determined by the coordination number of the central metal ion and the nature of the ligands. youtube.comyoutube.com The oxime and thiosemicarbazone derivatives of 9-Ethyl-3-carbazolecarboxaldehyde can act as multidentate ligands, leading to various coordination geometries.

Thiosemicarbazones typically act as bidentate ligands, coordinating through the imine nitrogen and the thiolate sulfur (N,S). nih.gov This forms a stable five-membered chelate ring. The carbazole nitrogen could potentially act as a third donor site, making the ligand tridentate (N,N,S). Oxime-based ligands can be ambidentate, coordinating through either the nitrogen or oxygen atom of the N-OH group, and typically act as bidentate (N,O) or tridentate (N,N,O) ligands if the carbazole nitrogen participates. kjscollege.comresearchgate.net

The resulting coordination geometries are diverse:

Square Planar: Often observed for d⁸ metal ions like Ni(II), Pd(II), and Pt(II) with a coordination number of four. youtube.comlibretexts.org Wilkinson's catalyst is a well-known example of a square planar complex. youtube.com

Tetrahedral: Also common for a coordination number of four, especially when steric hindrance from bulky ligands prevents a planar arrangement. libretexts.org

Octahedral: The most common geometry for complexes with a coordination number of six. youtube.com This can be achieved with two tridentate ligands or a combination of bidentate and monodentate ligands. nih.gov For example, Co(II) and Ni(II) complexes with a related thiosemicarbazide (B42300) ligand have been reported to adopt an octahedral geometry. nih.gov

Trigonal Bipyramidal or Square Pyramidal: These geometries are possible for complexes with a coordination number of five. youtube.comlibretexts.org

The final geometry is a balance between steric factors (the size of the ligands) and electronic factors (the d-electron configuration of the metal ion). libretexts.org For example, Schiff base complexes of 9-ethyl-3-carbazole carboxaldehyde with Co(II) and Ni(II) have been proposed to have square planar geometries. dergipark.org.tr

Table 2: Common Coordination Geometries for Metal Complexes

Coordination Number d-Electron Count Common Geometry Example Metal Ions
4 d⁸ Square Planar Ni(II), Pd(II), Pt(II)
4 d¹⁰ Tetrahedral Zn(II), Cd(II)
5 - Trigonal Bipyramidal / Square Pyramidal Co(II), Cu(II)
6 - Octahedral Co(II), Ni(II), Mn(II), Fe(III)

Note: This table provides general guidelines; exceptions exist based on ligand field strength and steric effects.

Future Research Directions and Emerging Opportunities

Development of Novel Carbazole-Oxime Architectures for Tailored Photochemical Reactivity

A significant avenue for future research lies in the rational design and synthesis of new carbazole-oxime architectures to achieve specific photochemical behaviors. The parent compound, 9-Ethyl-3-carbazolecarboxaldehyde oxime, serves as a scaffold that can be systematically modified. Research on related carbazole-based oxime esters has shown that altering the chromophore and the terminal groups attached to the oxime function can profoundly influence the material's light absorption characteristics and photoinitiation efficiency. researchgate.netnih.gov

Future work will likely focus on:

Chromophore Engineering: Introducing additional conjugated systems or functional groups (e.g., nitro, phenyl, coumarin) to the carbazole (B46965) ring system to shift the maximum absorption wavelength (λmax) into the visible or even near-infrared regions. researchgate.netrsc.orgresearchgate.net This would enhance sensitivity to various light sources like low-intensity sunlight or specific LED wavelengths (e.g., 365-450 nm). researchgate.netrsc.orgresearchgate.net

Modifying the Oxime Group: Converting the oxime to various oxime esters (e.g., with acetyl, benzoyl, or acryloyl groups) can tune the N-O bond cleavage efficiency, which is the critical step for generating initiating free radicals. nih.gov This allows for precise control over the photoreactivity and the polymerization kinetics.

Incorporating Polymerizable Moieties: Designing architectures that include polymerizable groups, such as vinyl or acrylate (B77674) functionalities. researchgate.net This creates "self-anchoring" photoinitiators that can covalently bond into the polymer network, significantly reducing migration—a critical challenge in applications like food packaging and biomedical devices. researchgate.net

Table 1: Examples of Modified Carbazole-Oxime Architectures and Photochemical Properties
Carbazole-Oxime Derivative TypeModificationKey Photochemical PropertyPotential ApplicationReference
Nitro-Carbazole Oxime EstersAddition of a nitro group to the carbazole scaffoldStrong absorption in the visible range (e.g., 405 nm); dual photo/thermal initiation capability.3D Printing, Carbon Fiber Composites nih.gov
Carbazole-Fused Coumarin (B35378) Oxime EstersFusion of a coumarin moiety to the carbazole coreExcellent light absorption in the visible range; high sensitivity to sunlight.Sunlight-driven photopolymerization rsc.org
N-Substituted Carbazole Oxime EstersSubstitution at the carbazole nitrogen (e.g., phenyl group)Broad absorption in the 300-400 nm range; tunable performance based on substituent.LED-cured coatings researchgate.net
Carbazole-Styrene Conjugated Oxime EstersDonor-π-Acceptor (D-π-A) structure with a styrene (B11656) bridgeHigh photolysis rates that are strongly solvent-dependent; high photosensitivity.Long-wavelength LED curing researchgate.net

Integration of this compound into Hybrid Organic-Inorganic Materials

The integration of functional organic molecules like this compound into inorganic matrices is a promising strategy for creating advanced hybrid materials with synergistic properties. These materials combine the processability and functional versatility of organic components with the robustness and stability of inorganic frameworks. mdpi.com

Emerging opportunities include:

Polymer Composites: Using carbazole-oxime derivatives as initiators for the in-situ polymerization of monomers within a matrix of inorganic fillers, such as carbon fibers or silica (B1680970) nanoparticles. nih.gov This approach can be used to fabricate high-strength, lightweight composites where the curing process is triggered by light or heat, offering advantages for complex shapes and applications where light penetration is limited. nih.gov

Functionalized Surfaces: Grafting the oxime or its derivatives onto the surface of inorganic substrates like metal oxides (e.g., ZnO, TiO₂) or silicon wafers. This could lead to the development of photosensitive surfaces, sensors, or organic semiconductor devices where the carbazole unit acts as a hole-transporting or light-harvesting component. mdpi.comnih.gov

Metal-Organic Frameworks (MOFs): Designing MOFs where a carbazole-oxime derivative serves as the organic linker. mdpi.com Such materials could exhibit unique photoluminescent or catalytic properties, with potential applications in chemical sensing or CO₂ capture, leveraging the porous structure of the MOF and the electronic characteristics of the carbazole unit. mdpi.com

Advanced In-Situ Characterization Techniques for Understanding Material Performance

To fully unlock the potential of this compound and its derivatives, a deep understanding of their dynamic behavior during operation is essential. Advanced in-situ characterization techniques, which monitor material properties in real-time under operational conditions (e.g., during light exposure), are critical for elucidating reaction mechanisms and performance.

Key techniques for future investigation include:

Real-Time Spectroscopy: Techniques like real-time Fourier Transform Infrared (FTIR) spectroscopy can monitor the conversion of monomer functional groups during photopolymerization, providing direct kinetic data. nih.gov Similarly, steady-state photolysis helps in understanding the photodissociation mechanism. researchgate.netnih.gov

Electron Spin Resonance (ESR): In-situ ESR is crucial for detecting and identifying the transient radical species generated upon photocleavage of the N-O bond in the oxime ester. rsc.org This provides direct evidence of the photoinitiation mechanism and the reactivity of the generated radicals. rsc.org

Time-Resolved Fluorescence and Absorption: These techniques can probe the excited-state dynamics of the carbazole chromophore on femtosecond to microsecond timescales, revealing the efficiency of intersystem crossing and energy transfer processes that lead to bond cleavage.

Spatially Resolved Analysis: Techniques like direct laser writing coupled with microscopy can be used to assess the spatial resolution achievable during 3D printing applications, directly linking molecular design to macroscopic performance. rsc.orgnih.gov

Table 2: Advanced In-Situ Techniques for Material Characterization
TechniqueInformation ProvidedRelevance to Carbazole-Oxime SystemsReference
Real-Time FTIR SpectroscopyRate of monomer consumption; polymerization kinetics.Quantifies the photoinitiation efficiency and curing speed. nih.gov
Electron Spin Resonance (ESR)Detection and identification of free radical species.Confirms the N-O bond photocleavage mechanism and radical generation. rsc.org
Steady-State PhotolysisRate of photoinitiator decomposition under irradiation.Measures the photoreactivity and quantum yield of the initiation process. researchgate.net
Real-Time ¹H NMRStructural changes and reaction intermediates in solution.Investigates the photolysis mechanism and identifies byproducts. researchgate.net

Computational Design of Next-Generation Carbazole-Oxime Functional Systems

Computational modeling provides a powerful tool for accelerating the design and discovery of new functional materials by predicting their properties before synthesis. Methods like Density Functional Theory (DFT) and molecular orbital calculations have already been applied to understand the structure-property relationships in carbazole-based oxime esters. researchgate.netnih.gov

Future computational efforts are expected to focus on:

Predictive Modeling: Using DFT to calculate key parameters such as bond dissociation energies (for the N-O bond), electronic absorption spectra (λmax), and the energies of frontier molecular orbitals (HOMO/LUMO). researchgate.net This allows for the virtual screening of numerous potential molecular architectures to identify candidates with desired photochemical properties.

Mechanism Elucidation: Simulating the photodissociation pathway to understand the sequence of events following light absorption, including N-O bond cleavage and subsequent decarboxylation for oxime esters. nih.gov This provides fundamental insights that are difficult to obtain experimentally.

Machine Learning: Employing machine learning algorithms trained on experimental and computational data to rapidly predict the properties of new, unsynthesized carbazole-oxime structures, further accelerating the materials discovery cycle.


Q & A

Q. Can this oxime serve as a probe for studying DNA intercalation or photophysical properties?

  • Methodological Answer : Design anthracene- or carbazole-conjugated derivatives (e.g., compound 11 in ) for:
  • DNA binding assays : Use fluorescence quenching or circular dichroism .
  • Photostability testing : Expose to UV-Vis light and monitor degradation via HPLC-DAD .

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9-Ethyl-3-carbazolecarboxaldehyde oxime
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